![molecular formula C15H11BrFNO B2559785 (2E)-N-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide CAS No. 314251-46-2](/img/structure/B2559785.png)
(2E)-N-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide
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Description
(2E)-N-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide, also known as EF24, is a synthetic compound with potential anti-cancer properties. It belongs to the class of curcumin analogs, which are derived from the active ingredient in turmeric. EF24 has been shown to exhibit potent anti-inflammatory, antioxidant, and anti-proliferative effects in various cancer cell lines.
Scientific Research Applications
Analogs as Tyrosine Kinase Inhibitors
Analog compounds of "(2E)-N-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide" have been studied for their potential as tyrosine kinase inhibitors, which play a crucial role in the signaling pathways associated with cell growth and cancer progression. For instance, the active metabolite of the immunosuppressive drug leflunomide and its analogs, including compounds with structural similarities to the specified compound, have been identified to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. This inhibition is critical for controlling abnormal cell growth, offering insights into cancer therapy and the design of new pharmacological inhibitors (Ghosh, Zheng, & Uckun, 1999).
Antimalarial Activity
Research into analogs of "(2E)-N-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide" has also extended to evaluating their antimalarial properties. A study on N-phenyl-substituted cinnamanilides showcased significant antimalarial activity against the chloroquine-sensitive strain of Plasmodium falciparum. These compounds' lipophilicity was experimentally determined, providing valuable data for understanding structure-activity relationships in antimalarial drug development (Kos et al., 2022).
properties
IUPAC Name |
(E)-N-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFNO/c16-12-2-1-3-14(10-12)18-15(19)9-6-11-4-7-13(17)8-5-11/h1-10H,(H,18,19)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZSXLQHHFIOOV-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C=CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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